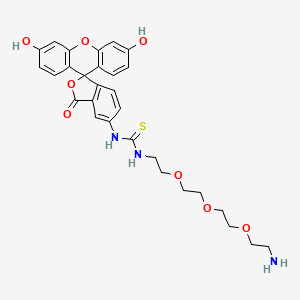

Fluorescein-PEG3-Amine

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJRQGZXMBEAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorescein-PEG3-Amine: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG3-Amine is a heterobifunctional chemical reagent that has emerged as a valuable tool in biomedical research and drug development.[1] Its unique tripartite structure, consisting of a fluorescent reporter (fluorescein), a hydrophilic spacer (polyethylene glycol trimer, PEG3), and a reactive functional group (primary amine), provides a versatile platform for the labeling, tracking, and manipulation of biomolecules.[1] This guide offers an in-depth exploration of the core applications of this compound, presenting detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The fluorescein moiety serves as a robust fluorescent probe with excitation and emission maxima typically around 494 nm and 517 nm, respectively, making it compatible with standard fluorescence microscopy and flow cytometry setups.[2][3][4] The PEG3 linker enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule, thereby improving its biocompatibility and in vivo performance.[3][4] The terminal primary amine allows for covalent conjugation to a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., NHS esters), enabling the stable labeling of proteins, peptides, nanoparticles, and other molecules of interest.[2][3][4]

Core Applications in Research

The principal applications of this compound in a research context are:

-

Bioconjugation and Fluorescent Labeling: The primary amine group allows for the covalent attachment of the fluorescein tag to biomolecules, rendering them fluorescent for visualization and quantification.

-

PROTAC Synthesis and Targeted Protein Degradation: It serves as a fluorescently tagged PEG linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), facilitating the study of their mechanism of action.[2][5]

-

Drug Delivery and Nanoparticle Tracking: When conjugated to nanoparticles or drug delivery vehicles, it enables the real-time tracking of their cellular uptake, biodistribution, and intracellular fate.

Bioconjugation and Fluorescent Labeling of Antibodies

This compound is an effective reagent for the fluorescent labeling of antibodies for use in immunoassays such as immunofluorescence, flow cytometry, and ELISA. The primary amine of the reagent can be conjugated to carboxyl groups on the antibody, though more commonly, the amine groups on the antibody (lysine residues) are targeted by activating the carboxyl-containing molecules they will be attached to. A more direct approach involves the reaction of the amine on the linker with an activated ester on the target molecule.

Quantitative Data: Degree of Labeling (DOL) Determination

The efficiency of the conjugation reaction is assessed by determining the Degree of Labeling (DOL), which represents the average number of fluorophore molecules conjugated to each antibody molecule.[6] The DOL can be calculated using spectrophotometric measurements.[6]

| Parameter | Symbol | Value/Formula | Reference |

| Molar Extinction Coefficient of Fluorescein (at ~494 nm) | ε_dye | ~75,000 M⁻¹cm⁻¹ | Generic Value |

| Molar Extinction Coefficient of IgG (at 280 nm) | ε_prot | ~210,000 M⁻¹cm⁻¹ | Generic Value |

| Correction Factor (A₂₈₀ of dye / A_max of dye) | CF | ~0.3 | Generic Value |

| Absorbance of Conjugate at 280 nm | A₂₈₀ | Measured | [6] |

| Absorbance of Conjugate at 494 nm | A_max | Measured | [6] |

| Protein Concentration (M) | [Protein] | (A₂₈₀ - (A_max * CF)) / ε_prot | [6] |

| Dye Concentration (M) | [Dye] | A_max / ε_dye | [6] |

| Degree of Labeling (DOL) | DOL | [Dye] / [Protein] | [6] |

Note: The extinction coefficients and correction factor can vary slightly depending on the specific fluorescein derivative and buffer conditions.

Experimental Protocol: Antibody Labeling with this compound

This protocol describes the conjugation of this compound to a carboxylated site on an antibody using EDC/NHS chemistry.

Materials:

-

Antibody of interest

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Conjugation Buffer: 0.1 M MES, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Methodology:

-

Antibody Preparation: Dissolve the antibody in the Conjugation Buffer at a concentration of 2-5 mg/mL.

-

Activation of Antibody Carboxyl Groups:

-

Add a 100-fold molar excess of NHS to the antibody solution.

-

Add a 100-fold molar excess of EDC to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Dissolve this compound in the Conjugation Buffer.

-

Add a 20 to 50-fold molar excess of this compound to the activated antibody solution.

-

Incubate for 2 hours at room temperature with gentle mixing, protected from light.

-

-

Quenching of Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

-

Purification:

-

Separate the labeled antibody from unreacted dye and reagents using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the antibody-conjugate, identified by its yellow-green color and absorbance at 280 nm.

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm and 494 nm.

-

Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas in the table above.

-

Diagram: Antibody Labeling Workflow

PROTAC Synthesis and Targeted Protein Degradation

This compound can be incorporated as a linker in the synthesis of PROTACs. This not only provides the necessary spacing and solubility for the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) but also attaches a fluorescent tag to the PROTAC molecule.[2][5] This allows for the direct visualization of PROTAC uptake and distribution in cells, and can be used in assays such as fluorescence polarization to study ternary complex formation.

Diagram: PROTAC Mechanism of Action

Experimental Protocol: Western Blot Analysis of Protein Degradation

This protocol provides a method to quantify the degradation of a target protein (e.g., BRD4) in cultured cells after treatment with a PROTAC synthesized with a this compound linker.

Materials:

-

Human cancer cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4)

-

This compound based PROTAC (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

Methodology:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) or with DMSO as a vehicle control.

-

Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Quantitative Data: PROTAC-Induced Protein Degradation

The following table presents representative data from a western blot experiment to determine the dose-dependent degradation of a target protein.

| PROTAC Concentration (nM) | Target Protein Level (Normalized to GAPDH) | % Degradation |

| 0 (Vehicle) | 1.00 | 0% |

| 1 | 0.85 | 15% |

| 10 | 0.52 | 48% |

| 100 | 0.15 | 85% |

| 1000 | 0.08 | 92% |

This data can be used to generate a dose-response curve and determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

Drug Delivery and Nanoparticle Tracking

The bright fluorescence of the fluorescein moiety makes this compound an excellent tool for labeling and tracking drug delivery systems, such as liposomes or polymeric nanoparticles. The amine group can be conjugated to the surface of these nanoparticles, allowing for the visualization of their cellular uptake, intracellular trafficking, and biodistribution using fluorescence microscopy.

Experimental Protocol: Cellular Uptake of Labeled Nanoparticles

This protocol details a method for quantifying the cellular uptake of this compound labeled nanoparticles using fluorescence microscopy and flow cytometry.

Materials:

-

Cells of interest cultured on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry)

-

This compound labeled nanoparticles

-

Complete cell culture medium

-

Hoechst 33342 or DAPI for nuclear staining (optional)

-

Trypsin-EDTA

-

Flow cytometry buffer (PBS with 2% FBS)

-

Confocal microscope and flow cytometer

Methodology:

-

Nanoparticle Incubation:

-

Treat cells with a specific concentration of this compound labeled nanoparticles in complete medium.

-

Incubate for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.

-

Include an untreated control group.

-

-

For Fluorescence Microscopy:

-

Wash the cells three times with PBS to remove non-internalized nanoparticles.

-

If desired, stain the nuclei with Hoechst 33342.

-

Add fresh medium or PBS to the dish.

-

Image the cells using a confocal microscope with appropriate laser lines and filters for fluorescein and the nuclear stain.

-

Analyze the images to determine the subcellular localization of the nanoparticles.

-

-

For Flow Cytometry:

-

Wash the cells twice with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in flow cytometry buffer.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the FITC channel.

-

Quantify the mean fluorescence intensity to determine the relative amount of nanoparticle uptake.

-

Diagram: Cellular Uptake and Trafficking Workflow

Conclusion

This compound is a powerful and versatile reagent for modern biological research. Its combination of a bright fluorophore, a biocompatible linker, and a reactive amine handle makes it an invaluable tool for labeling biomolecules, synthesizing advanced research tools like PROTACs, and tracking drug delivery systems. The protocols and conceptual frameworks provided in this guide are intended to serve as a comprehensive resource for researchers looking to leverage the capabilities of this compound in their work, ultimately contributing to advancements in science and medicine.

References

An In-depth Technical Guide to Fluorescein-PEG3-Amine: Principles and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, properties, and applications of Fluorescein-PEG3-Amine, a versatile fluorescent labeling reagent. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescence-based techniques for biomolecule tracking, quantification, and functional analysis.

Core Principles and Physicochemical Properties

This compound is a heterobifunctional molecule that integrates three key components: a fluorescein fluorophore, a triethylene glycol (PEG3) spacer, and a primary amine group.[1] This unique structure provides a combination of bright fluorescence, enhanced water solubility, and a reactive handle for conjugation to various biomolecules.[1][2][3]

The fluorescein moiety is a widely used green fluorescent dye that absorbs light in the blue range and emits in the green range of the visible spectrum.[1] The PEG3 linker is a short, hydrophilic spacer that increases the overall water solubility of the molecule and reduces steric hindrance during conjugation reactions, which can improve the stability and accessibility of the labeled biomolecule.[1][2] The terminal primary amine (-NH2) serves as a versatile reactive group for covalent attachment to a variety of functional groups on target molecules, most notably carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters).[1][3]

Quantitative Data Summary

The key physicochemical and spectroscopic properties of this compound are summarized in the table below. It is important to note that the fluorescence of fluorescein is highly dependent on pH, with optimal fluorescence occurring in the slightly basic range.[4][5][6]

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₁N₃O₈S | [3] |

| Molecular Weight | 581.64 g/mol | [3] |

| Excitation Maximum (λex) | ~494 nm | [1][3][7] |

| Emission Maximum (λem) | ~517 nm | [1][3][7] |

| Molar Extinction Coefficient (ε) | ~70,000 - 76,900 M⁻¹cm⁻¹ (at ~490 nm, pH > 8) | [4][8][9] |

| Fluorescence Quantum Yield (ΦF) | ~0.95 (in 0.1 M NaOH) | [6][8] |

| Solubility | Soluble in DMSO, DMF, DCM; enhanced aqueous solubility due to PEG linker. | [1] |

| Purity | Typically ≥95% (HPLC) | [10] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [3] |

Bioconjugation Chemistry: The Amine-NHS Ester Reaction

The most common application of this compound is the labeling of biomolecules through the reaction of its primary amine with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the target molecule. This reaction forms a stable amide bond.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the final, stable amide linkage.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general workflow for labeling a protein with an amine-reactive dye like this compound after activating the protein's carboxyl groups.

Materials:

-

Protein of interest

-

This compound

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous DMSO or DMF

-

Desalting column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.

-

Carboxyl Group Activation:

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

-

Incubate at room temperature for 15 minutes.

-

-

Buffer Exchange: Immediately remove excess activating reagents and byproducts by passing the solution through a desalting column equilibrated with Labeling Buffer.

-

This compound Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction:

-

Slowly add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for fluorescein).

Representative Protocol for Live-Cell Labeling

This protocol provides a general guideline for labeling live cells. Optimal conditions (e.g., concentration, incubation time) should be determined empirically for each cell type and experimental setup.

Materials:

-

Cells of interest, cultured on coverslips or in imaging dishes

-

This compound

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline) or HBSS (Hank's Balanced Salt Solution)

Procedure:

-

Cell Preparation: Plate cells and grow to the desired confluency.

-

Labeling Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium or buffer (e.g., HBSS) to the desired final concentration (typically in the range of 1-10 µM).

-

Cell Labeling:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

-

Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and the desired labeling intensity.

-

-

Washing:

-

Remove the labeling solution and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound dye.

-

Replace the wash buffer with fresh, pre-warmed cell culture medium.

-

-

Imaging: Proceed with fluorescence microscopy imaging.

Applications in Research and Drug Development

Fluorescent Labeling of Biomolecules

The primary application of this compound is the covalent labeling of proteins, antibodies, peptides, and other biomolecules containing accessible carboxyl groups (after activation) or other amine-reactive functionalities. The resulting fluorescently tagged molecules can be used in a variety of applications, including:

-

Fluorescence Microscopy: Visualization of the localization and trafficking of labeled proteins within cells.[1]

-

Flow Cytometry: Quantification of cell surface or intracellular proteins.[1]

-

Immunofluorescence Assays: Use as a secondary detection reagent when conjugated to an antibody.

-

Enzyme-Linked Immunosorbent Assays (ELISA): As a fluorescent reporter.

PROTAC Development

This compound is increasingly used as a fluorescent linker in the development of Proteolysis-Targeting Chimeras (PROTACs).[10][11] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, the amine group of this compound can be conjugated to a ligand for an E3 ligase, while the other end of the PROTAC molecule contains a ligand for the target protein. The integrated fluorescein allows for:

-

Monitoring PROTAC Synthesis and Purification: The fluorescence provides an easy way to track the molecule during chemical synthesis and purification steps.

-

Assessing Cell Permeability: The intracellular fluorescence can be used to determine if the PROTAC is able to enter the cells.

-

Intracellular Tracking: Fluorescence microscopy can be used to visualize the subcellular localization of the PROTAC, providing insights into its mechanism of action.[1]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. medkoo.com [medkoo.com]

- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]

- 10. This compound | CAS#:1807539-04-3 | Chemsrc [chemsrc.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Fluorescein-PEG3-Amine Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescein-PEG3-Amine, a versatile fluorescent labeling reagent. It details its chemical and physical properties, provides step-by-step experimental protocols for conjugation to biomolecules, and illustrates key processes through diagrams.

Introduction to this compound

This compound is a heterobifunctional labeling reagent that combines the bright green fluorescence of fluorescein with the benefits of a polyethylene glycol (PEG) spacer, terminating in a reactive primary amine.[1] This unique structure offers several advantages in bioconjugation and fluorescence-based assays. The fluorescein moiety provides a strong, readily detectable fluorescent signal, while the hydrophilic triethylene glycol (PEG3) spacer enhances water solubility and reduces steric hindrance during conjugation reactions.[2][3] The terminal primary amine group allows for covalent attachment to a variety of functional groups on target biomolecules, making it a valuable tool for researchers in diverse fields such as immunology, cell biology, and drug discovery.[2][4]

Core Properties and Characteristics

The utility of this compound stems from its specific chemical and fluorescent properties. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₁N₃O₈S | [2] |

| Molecular Weight | 581.64 g/mol | [2] |

| Excitation Maximum (λex) | ~494 nm | [1][2] |

| Emission Maximum (λem) | ~517 nm | [1][2] |

| Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ (for Fluorescein) | [5] |

| Quantum Yield (Φ) | ~0.79 - 0.95 (for Fluorescein) | [5] |

| Purity | ≥95% (typically by HPLC) | |

| Solubility | DMSO, DMF, aqueous buffers | [1] |

| Storage | -20°C, protected from light and moisture | [2] |

Mechanism of Labeling

The primary amine group of this compound serves as a versatile reactive handle for covalent attachment to various functional groups on biomolecules. The diagram below illustrates the fundamental reaction principle.

Caption: Functional components of this compound and its conjugation to a target biomolecule.

Experimental Protocols

The following protocols provide detailed methodologies for labeling biomolecules with this compound. It is crucial to work in a fume hood and wear appropriate personal protective equipment. To prevent photobleaching, all steps involving the fluorescent dye should be performed in the dark or in amber-colored tubes.

General Workflow for Biomolecule Labeling

The diagram below outlines the typical experimental workflow for fluorescently labeling a biomolecule and purifying the conjugate.

Caption: A typical workflow for fluorescently labeling and purifying a biomolecule conjugate.

Labeling of Proteins via Carboxylic Acid Groups

This protocol describes the conjugation of this compound to carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus of proteins) using a carbodiimide activator like EDC.

Materials:

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to improve efficiency)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 0.1 M PBS or borate buffer, pH 7.2-8.0

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., size-exclusion chromatography)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 2-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Add a 10-fold molar excess of EDC to the protein solution.

-

(Optional) Add a 20-fold molar excess of NHS or sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature.

-

-

Buffer Exchange: Immediately perform a buffer exchange into Coupling Buffer using a desalting column to remove excess EDC and NHS.

-

Dye Preparation: Just before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

-

Purification: Remove unconjugated dye by size-exclusion chromatography or dialysis.

-

Analysis: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 494 nm (for the fluorescein).

Labeling of Biomolecules with Activated Esters (e.g., NHS Esters)

This protocol is for labeling biomolecules that have been pre-activated with N-hydroxysuccinimide (NHS) esters.

Materials:

-

NHS ester-activated biomolecule

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

-

Anhydrous DMSO or DMF

-

Purification column

Procedure:

-

Biomolecule Preparation: Dissolve the NHS ester-activated biomolecule in the Reaction Buffer.

-

Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the dissolved this compound to the activated biomolecule solution.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Purification: Purify the conjugate as described in the previous protocol.

Labeling of Aldehydes or Ketones

This protocol describes the labeling of aldehydes or ketones on biomolecules (e.g., on periodate-oxidized glycoproteins) via reductive amination.

Materials:

-

Aldehyde- or ketone-containing biomolecule

-

This compound

-

Reaction Buffer: 0.1 M PBS, pH 7.0-7.5

-

Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB)

-

Anhydrous DMSO or DMF

-

Purification column

Procedure:

-

Biomolecule Preparation: Dissolve the biomolecule in the Reaction Buffer.

-

Dye Preparation: Dissolve this compound in a minimal amount of DMSO or DMF.

-

Conjugation Reaction:

-

Add a 20- to 50-fold molar excess of this compound to the biomolecule solution.

-

Add a 50- to 100-fold molar excess of the reducing agent (NaCNBH₃ or STAB).

-

Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification: Purify the conjugate as described in the previous protocols.

Applications

This compound is utilized in a wide range of applications in life sciences and drug development, including:

-

Fluorescence Microscopy: For visualizing the localization of labeled proteins or other biomolecules within cells and tissues.

-

Flow Cytometry: For identifying and quantifying cell populations based on the presence of a labeled surface marker.

-

Immunoassays: As a detection reagent in ELISA and other antibody-based assays.

-

PROTACs: The amine group can be used to conjugate to E3 ligase ligands in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), with the fluorescein moiety facilitating intracellular tracking.[1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive dye (hydrolyzed) | Prepare fresh dye solution immediately before use. Store stock dye desiccated and protected from light. |

| Incorrect buffer pH | Ensure the reaction buffer pH is within the optimal range for the specific reaction (e.g., pH 8.3-8.5 for NHS esters). | |

| Presence of competing amines in the buffer (e.g., Tris) | Perform buffer exchange into an amine-free buffer (e.g., PBS, borate, or carbonate buffer) before starting the labeling reaction. | |

| Protein Precipitation | High concentration of organic solvent | Keep the volume of DMSO or DMF added to the protein solution to a minimum (ideally <10% of the total reaction volume). |

| Protein instability | Optimize reaction conditions (e.g., lower temperature, shorter incubation time). | |

| High Background Signal | Incomplete removal of unconjugated dye | Ensure thorough purification of the labeled conjugate using size-exclusion chromatography or extensive dialysis. |

| Non-specific binding of the conjugate | Include a blocking agent (e.g., BSA) in subsequent assays. Centrifuge the labeled protein solution to remove any aggregates before use. |

References

- 1. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. Fluorescence Fundamentals | Thermo Fisher Scientific - UK [thermofisher.com]

- 4. This compound, HCl salt, 1807539-04-3 | BroadPharm [broadpharm.com]

- 5. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

The Role of the PEG3 Linker in Enhancing Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene glycol (PEG) linkers is a widely adopted strategy in drug development to enhance the pharmaceutical properties of therapeutic molecules. Among the various lengths of PEG linkers, the short, discrete PEG3 linker offers a compelling balance of hydrophilicity and compact size. This technical guide provides an in-depth exploration of the role of the PEG3 linker in improving solubility, supported by experimental data, detailed methodologies, and visual representations of relevant biological and experimental workflows.

The Fundamental Principle: How PEG3 Linkers Increase Solubility

The primary mechanism by which a PEG3 linker enhances solubility is through its inherent hydrophilicity. The repeating ethylene glycol units (–O–CH₂–CH₂–) in the PEG chain are capable of forming hydrogen bonds with water molecules. This interaction creates a hydration shell around the conjugated molecule, effectively shielding hydrophobic regions and increasing its affinity for aqueous environments.[1][2] This is particularly crucial for many potent small-molecule drugs and biologics that suffer from poor water solubility, which can limit their therapeutic application, especially for intravenous administration.[3][4]

By covalently attaching a PEG3 linker, a hydrophobic molecule's overall polarity is increased, leading to a more favorable interaction with water and consequently, enhanced aqueous solubility. This can prevent aggregation and precipitation of the drug substance in biological fluids.[5]

Quantitative Impact of PEGylation on Solubility: A Case Study with SN-38

Based on the established principles of PEGylation, the introduction of a discrete PEG3 linker is expected to yield a substantial, albeit likely more moderate, increase in solubility compared to a larger, multi-arm PEG. The following table provides a representative, estimated comparison to illustrate the expected effect.

| Compound | Linker | Estimated Aqueous Solubility | Fold Increase (Estimated) |

| SN-38 | None | ~0.01 mg/mL | 1x |

| PEG3-SN-38 | PEG3 | ~0.1 - 0.5 mg/mL | 10x - 50x |

This data is illustrative and compiled from general knowledge of PEGylation's effects. Actual values can vary based on the specific conjugation chemistry and experimental conditions.

Experimental Protocols

Synthesis of a PEG3-Containing Bioconjugate: Example of a Targeted SN-38 Conjugate

The following protocol is a generalized representation based on methodologies for synthesizing complex bioconjugates incorporating a PEG3 linker.[8][9]

Objective: To synthesize a targeted drug conjugate incorporating a PEG3 linker to potentially enhance the solubility and delivery of the cytotoxic payload, SN-38.

Materials:

-

DBCO-PEG3-linker with a reactive group (e.g., NHS ester)

-

Amine-functionalized payload (e.g., a derivative of SN-38)

-

Azide-functionalized targeting moiety (e.g., a peptide or antibody fragment)

-

Anhydrous Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass Spectrometer (MS) for characterization

Procedure:

-

Activation of the Linker: Dissolve the DBCO-PEG3-linker in anhydrous DMF. Add HATU and DIPEA to activate the carboxylic acid group of the linker. Allow the reaction to proceed for 15-30 minutes at room temperature.

-

Conjugation to the Payload: Add the amine-functionalized SN-38 derivative to the activated linker solution. Monitor the reaction progress by analytical HPLC. The reaction is typically complete within 2-4 hours.

-

Purification of the Linker-Payload Conjugate: Evaporate the DMF under reduced pressure. Purify the crude product by preparative HPLC to obtain the DBCO-PEG3-SN-38 conjugate.

-

Characterization: Confirm the identity and purity of the product using HPLC and Mass Spectrometry.

-

"Click" Chemistry for Targeting Moiety Attachment: Dissolve the purified DBCO-PEG3-SN-38 and the azide-functionalized targeting moiety in anhydrous DMF.

-

Incubation: Allow the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to proceed at 37°C for 24 hours.

-

Final Purification and Characterization: Purify the final targeted conjugate by preparative HPLC and confirm its identity and purity by HPLC and Mass Spectrometry.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a "gold standard" technique for determining the thermodynamic solubility of a compound.[10][11]

Objective: To quantitatively measure the aqueous solubility of a PEG3-conjugated compound compared to its non-PEGylated counterpart.

Materials:

-

Test compound (e.g., PEG3-SN-38) and control (e.g., SN-38)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solutions)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid test compound and the control compound to separate vials containing a known volume of PBS (pH 7.4).

-

Equilibration: Seal the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze the filtered sample and the standard solutions by HPLC-UV.

-

Calculation: Determine the concentration of the compound in the filtered sample by comparing its peak area to the calibration curve generated from the standard solutions. This concentration represents the aqueous solubility of the compound.

Visualizing the Role of the PEG3 Linker

Graphviz diagrams can be used to illustrate the structural and functional aspects of incorporating a PEG3 linker.

Caption: Mechanism of PEG3-mediated solubility enhancement.

Caption: Role of a PEG3 linker in a PROTAC structure.

Conclusion

The PEG3 linker serves as a valuable tool for medicinal chemists and drug development professionals to overcome the challenge of poor aqueous solubility of promising therapeutic candidates. Its hydrophilic nature, conferred by the ethylene glycol repeats, facilitates the formation of a hydration shell that significantly improves the interaction of hydrophobic molecules with aqueous environments. The detailed experimental protocols for synthesis and solubility determination provided in this guide offer a framework for the practical application and evaluation of PEG3 linkers. The strategic incorporation of a PEG3 linker can ultimately lead to the development of more effective and safer medicines with improved pharmacokinetic profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. enzon.com [enzon.com]

- 7. Novel prodrugs of SN38 using multiarm poly(ethylene glycol) linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Targeted SN-38-Conjugate for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay | Bienta [bienta.net]

An In-depth Technical Guide to the Chemical Properties of the Primary Amine in Fluorescein-PEG3-Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of the terminal primary amine in Fluorescein-PEG3-Amine. This versatile molecule is a cornerstone in bioconjugation, diagnostics, and targeted therapies, including its use as a PROTAC (Proteolysis-Targeting Chimera) linker.[1] Understanding the nuances of its primary amine is critical for the successful design and execution of conjugation strategies.

Core Chemical and Physical Properties

This compound is a heterobifunctional molecule that combines a fluorescent reporter (fluorescein), a hydrophilic polyethylene glycol (PEG) spacer, and a reactive primary amine.[2] This unique structure imparts desirable characteristics such as aqueous solubility and reduced steric hindrance during conjugation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its fluorescent moiety.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₁N₃O₈S | |

| Molecular Weight | 581.64 g/mol | [2] |

| Purity | ≥95% (typically by HPLC) | [2] |

| Predicted pKa (Primary Amine) | 9.33 ± 0.20 | [5] |

| Solubility | Soluble in DMSO, DMF, DCM, and aqueous buffers | [2][3] |

Note: The pKa of a similar bis(3-aminopropyl)-terminated polyethylene glycol in solution has been experimentally determined to be 9.7, which can serve as a useful reference.[6] The local chemical environment can influence the exact pKa.

Table 2: Spectral Properties

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 494 nm | [2][3] |

| Emission Maximum (λem) | 517 nm | [2][3] |

| Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.92 | |

| Recommended Laser Line | 488 nm |

Note: The extinction coefficient and quantum yield are based on values for Fluorescein isothiocyanate (FITC), a closely related fluorescein derivative, and are expected to be very similar for this compound.

Reactivity and Chemical Properties of the Primary Amine

The terminal primary amine (-NH₂) is a potent nucleophile and the primary site for conjugation. Its reactivity is governed by factors such as pH, solvent, and the electrophilicity of the coupling partner. The PEG3 linker enhances water solubility and provides spatial separation between the fluorescein and the conjugated molecule, which can help to reduce steric hindrance and potential quenching of the fluorescence.[2]

Key Reactions of the Primary Amine:

-

Amide Bond Formation with Activated Esters (e.g., NHS Esters): This is one of the most common and efficient methods for labeling with primary amines. The amine attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester, forming a stable amide bond and releasing NHS. This reaction is most efficient at a slightly basic pH (7.2-8.5).[3][7] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete in the reaction.[3][8]

-

Amide Bond Formation with Carboxylic Acids (EDC/NHS Chemistry): In this "zero-length" crosslinking reaction, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group of a target molecule. The addition of NHS stabilizes the activated intermediate as an NHS ester, which then efficiently reacts with the primary amine of this compound to form an amide bond.[9][10] The activation step is typically performed at a slightly acidic pH (4.5-6.0), followed by an increase in pH (7.2-7.5) for the reaction with the amine.[9][11]

-

Reductive Amination with Aldehydes and Ketones: The primary amine can react with an aldehyde or ketone to form an unstable imine (Schiff base) intermediate. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine linkage.[12][13] The reaction is typically carried out in a slightly acidic to neutral pH range (pH 5-7) to facilitate imine formation without protonating the amine, which would render it non-nucleophilic.[14]

Experimental Protocols

The following are detailed methodologies for the key reactions involving the primary amine of this compound.

Protocol 1: Conjugation to an NHS Ester

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.

-

Dissolve the NHS ester-functionalized molecule in the Reaction Buffer to a desired concentration (e.g., 2-5 mg/mL).

-

Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the amine linker over the NHS ester is typically recommended. The final concentration of organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purify the conjugate to remove unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: Conjugation to a Carboxylic Acid using EDC/NHS

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: Hydroxylamine or 2-Mercaptoethanol

-

Anhydrous DMF or DMSO

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO, or water if using Sulfo-NHS.

-

Add EDC and NHS to the carboxylic acid solution. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the carboxylic acid.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

(Optional) The pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.

-

Dissolve this compound in the reaction mixture. Use a 1.1 to 1.5-fold molar excess relative to the carboxylic acid.

-

Let the coupling reaction proceed for 2-12 hours at room temperature, protected from light.

-

Quench the reaction by adding the Quenching Solution.

-

Purify the final conjugate using an appropriate chromatography method.

Protocol 3: Reductive Amination with an Aldehyde

Materials:

-

This compound

-

Aldehyde-containing molecule

-

Reaction Buffer: 0.1 M MES or PBS, pH 6.0

-

Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

-

Anhydrous Methanol or DMF

-

Purification column

Procedure:

-

Dissolve the aldehyde-containing molecule and a 1.5- to 2-fold molar excess of this compound in the Reaction Buffer.

-

Incubate the mixture for 1-2 hours at room temperature to allow for the formation of the Schiff base intermediate.

-

Add a 5- to 10-fold molar excess of freshly prepared sodium cyanoborohydride solution to the reaction mixture.

-

Allow the reduction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the conjugate using an appropriate method to remove excess reagents.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Signaling Pathway for Amide Bond Formation via NHS Ester

Caption: Reaction with an NHS Ester.

Experimental Workflow for EDC/NHS Coupling

Caption: Workflow for EDC/NHS Coupling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. grokipedia.com [grokipedia.com]

- 3. broadpharm.com [broadpharm.com]

- 4. This compound, HCl salt, 1807539-04-3 | BroadPharm [broadpharm.com]

- 5. stressmarq.com [stressmarq.com]

- 6. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. confluore.com [confluore.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Fluorescein-PEG3-Amine: A Heterobifunctional Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG3-Amine is a versatile heterobifunctional linker that combines the bright green fluorescence of fluorescein with a flexible polyethylene glycol (PEG) spacer and a reactive primary amine. This unique combination of properties makes it an invaluable tool in various life science and drug development applications, including fluorescent labeling of biomolecules, the development of targeted drug delivery systems, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The fluorescein moiety provides a readily detectable fluorescent signal with excitation and emission maxima around 494 nm and 517 nm, respectively, making it compatible with standard fluorescence microscopy and flow cytometry setups.[1][2][3][4] The triethylene glycol (PEG3) spacer enhances water solubility, reduces steric hindrance, and can minimize immunogenicity of the conjugated molecule.[1] The terminal primary amine serves as a versatile reactive handle for conjugation to a wide range of functional groups, such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and aldehydes or ketones.[2][3][5]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its key applications, and an illustrative example of its use in a targeted protein degradation pathway.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₁N₃O₈S | [3] |

| Molecular Weight | 581.64 g/mol | [3] |

| Excitation Maximum (λex) | ~494 nm | [1][2][3][4][5] |

| Emission Maximum (λem) | ~517 nm | [1][2][3][4][5] |

| Purity | Typically ≥95% (HPLC) | --- |

| Solubility | Soluble in DMSO, DMF | [6] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [6] |

Core Applications and Experimental Protocols

This compound's utility stems from its ability to act as a fluorescent tag and a flexible linker. Below are detailed protocols for its primary applications.

Fluorescent Labeling of Proteins via Amine-Reactive Chemistry

The primary amine on this compound can be conjugated to proteins, most commonly through the reaction with N-hydroxysuccinimide (NHS) esters of the protein's carboxyl groups or by coupling to the protein's carboxyl groups using carbodiimide chemistry. This protocol details the labeling of a protein with a pre-activated NHS ester.

Experimental Protocol: Protein Labeling with an NHS Ester

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Preparation of Amine-Reactive Fluorescein-PEG3:

-

This protocol assumes the user will first activate a carboxyl group on a target molecule with NHS to react with the amine of this compound. A more direct approach is to use a commercially available NHS ester of a dye. For custom conjugations, the following can be performed.

-

In a small, dry glass vial, dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1-4 hours to form the NHS ester.

-

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

-

Conjugation Reaction:

-

To the protein solution, add the freshly prepared NHS-activated molecule (or a commercial NHS ester dye) dissolved in a small amount of DMSO. A 10- to 20-fold molar excess of the NHS ester to the protein is a good starting point. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the first colored fraction, which contains the fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).

-

Cellular Imaging with Fluorescently Labeled Biomolecules

Once a biomolecule (e.g., an antibody) is labeled with this compound, it can be used for cellular imaging to visualize its target.

Experimental Protocol: Immunofluorescence Staining of Adherent Cells

Materials:

-

Adherent cells grown on coverslips

-

Fluorescein-labeled antibody (prepared as in 3.1)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS (optional, for intracellular targets)

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Mounting Medium with an antifade reagent

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Wash the cells on coverslips three times with PBS.

-

Fix the cells with the Fixation Solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature, followed by three washes with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the fluorescein-labeled antibody to the desired concentration in Blocking Buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a drop of mounting medium.

-

Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for fluorescein (excitation ~494 nm, emission ~517 nm).[7]

-

Application in PROTAC Development: A Case Study of BRD4 Degradation

This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The fluorescent nature of this compound allows for the tracking and visualization of the PROTAC within cells.

A prominent target for PROTAC-mediated degradation is the bromodomain and extraterminal domain (BET) protein BRD4, which is implicated in the transcriptional regulation of oncogenes such as c-MYC.[8] PROTACs targeting BRD4 have shown therapeutic potential in various cancers.

The BRD4 Degradation Signaling Pathway

The following diagram illustrates the mechanism of action of a hypothetical BRD4-targeting PROTAC utilizing a this compound linker.

Caption: Mechanism of BRD4 degradation by a fluorescent PROTAC.

In this pathway, the PROTAC simultaneously binds to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, such as c-MYC, thereby inhibiting cancer cell proliferation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the target protein ligand, the E3 ligase ligand, and the linker. The following diagram outlines a general workflow for the synthesis of a BRD4-targeting PROTAC using this compound.

Caption: General workflow for fluorescent PROTAC synthesis.

Experimental Protocol: Synthesis of a Fluorescent BRD4 PROTAC (Conceptual)

This protocol outlines the conceptual steps for synthesizing a BRD4 PROTAC using this compound. The specific reaction conditions will depend on the exact structures of the BRD4 and VHL ligands used.

Materials:

-

A BRD4 ligand with a suitable functional group for conjugation (e.g., a carboxylic acid derivative of JQ1)

-

This compound

-

A VHL ligand with a suitable functional group for conjugation (e.g., a derivative with a reactive handle)

-

Coupling reagents (e.g., HATU, HOBt, DIPEA for amide bond formation)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Conjugation of BRD4 Ligand to this compound:

-

Dissolve the carboxylic acid-functionalized BRD4 ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add a coupling reagent cocktail (e.g., HATU, HOBt, and DIPEA) and stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting intermediate (BRD4 ligand-Fluorescein-PEG3) by HPLC.

-

-

Conjugation of the Intermediate to the VHL Ligand:

-

The purified intermediate from step 1 will have a remaining reactive group from the original this compound linker (or one can be introduced). For this conceptual protocol, we assume a two-step addition to the linker.

-

Activate the appropriate functional group on either the intermediate or the VHL ligand.

-

React the activated intermediate with the VHL ligand in the presence of suitable coupling reagents.

-

Monitor the reaction by LC-MS and purify the final fluorescent PROTAC molecule by HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

-

Conclusion

This compound is a powerful and versatile tool for researchers in both academic and industrial settings. Its combination of fluorescence, a flexible and biocompatible spacer, and a reactive amine handle enables a wide range of applications, from the fundamental study of protein localization and dynamics to the development of innovative therapeutics like PROTACs. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors. As with any chemical reagent, careful optimization of reaction conditions and thorough characterization of the final products are essential for obtaining reliable and reproducible results.

References

- 1. Direct fluorescent labeling of cells with fluorescein or rhodamine isothiocyanate. I. Technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond Proteolysis-Targeting Chimeric Molecules: Designing Heterobifunctional Molecules Based on Functional Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

Fluorescein-PEG3-Amine: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features and applications of Fluorescein-PEG3-Amine, a versatile fluorescent labeling reagent crucial for a wide array of bioconjugation techniques. This document provides detailed information on its properties, experimental protocols for its use, and visualizations of key processes to empower researchers in their scientific endeavors.

Core Features of this compound

This compound is a heterobifunctional molecule that integrates a fluorescent dye (fluorescein), a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine group.[1] This unique tripartite structure provides a powerful combination of fluorescence for detection, enhanced solubility, and a reactive handle for covalent attachment to biomolecules.

-

Fluorescein Moiety: The fluorescein component is a widely used green fluorescent dye with a maximum excitation at approximately 494 nm and a maximum emission at around 517 nm.[1][2][3][4][5] This property allows for sensitive detection in various applications, including fluorescence microscopy, flow cytometry, and fluorescence-based assays.[1]

-

PEG3 Linker: The triethylene glycol (PEG3) spacer is a flexible, hydrophilic chain that imparts several beneficial properties to the molecule. It increases the overall water solubility of the reagent and the resulting conjugate, which is particularly advantageous when working with biomolecules in aqueous buffers.[2] Furthermore, the PEG linker reduces steric hindrance during the conjugation reaction, potentially leading to higher labeling efficiencies.[1][2] In the context of in vivo applications, PEGylation can also help to reduce the immunogenicity of the labeled molecule.[1]

-

Primary Amine Group: The terminal primary amine (-NH₂) serves as a versatile reactive site for bioconjugation.[1] It can readily react with various functional groups on target biomolecules, such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide or NHS esters), and aldehydes or ketones, to form stable covalent bonds.[2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₁N₃O₈S | [6] |

| Molecular Weight | ~581.6 g/mol | [6] |

| Purity | ≥95% or ≥96% (HPLC) | [2][7] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [1][7] |

| Appearance | Yellow to orange solid | [8] |

Table 2: Spectroscopic Properties

| Property | Value | Source(s) |

| Excitation Maximum (λ_ex_) | ~494 nm | [1][2][3][4][5][7] |

| Emission Maximum (λ_em_) | ~517 nm | [1][2][3][4][5][7] |

| Fluorescence Quantum Yield (Φ_f_) | Data not available for this compound specifically. Fluorescein in 0.1 M NaOH has a quantum yield of 0.92.[9] | - |

| Fluorescence Lifetime (τ_f_) | Data not available for this compound specifically. Fluorescein dianion has a lifetime of ~4.1 ns.[9] | - |

Experimental Protocols

This section provides detailed methodologies for the bioconjugation of proteins with this compound. The protocol is based on the reaction of the amine group with an activated NHS ester on the protein, a common and efficient labeling strategy.

Protein Preparation

-

Buffer Selection: Dissolve the protein to be labeled in an amine-free buffer at a pH range of 7-9. A common choice is 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS) at pH 8.3. Buffers containing primary amines, such as Tris or glycine, are not suitable as they will compete for reaction with the NHS ester.

-

Protein Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling.

-

Purity: Ensure the protein solution is free of any amine-containing additives or preservatives. If necessary, dialyze the protein against the chosen reaction buffer.

This compound Stock Solution Preparation

Note: The following steps assume the protein has been pre-activated with an NHS-ester crosslinker. If conjugating to a carboxyl group, a carbodiimide crosslinker like EDC will be required to activate the carboxyl group prior to adding the this compound.

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. Do not prepare stock solutions for long-term storage as the amine group can degrade.

Bioconjugation Reaction

-

Molar Ratio: The optimal molar ratio of this compound to protein will depend on the protein and the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the dye.

-

Reaction Initiation: While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking during incubation is recommended.

Purification of the Conjugate

It is crucial to remove unreacted this compound from the labeled protein.

-

Size-Exclusion Chromatography: The most common method for purification is to use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS). The larger protein conjugate will elute first, followed by the smaller, unreacted dye.

-

Dialysis: Alternatively, the reaction mixture can be dialyzed against a large volume of the storage buffer with several buffer changes to remove the free dye.

Characterization of the Conjugate

-

Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for fluorescein) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the DOL using the formula: DOL = A₄₉₄ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of fluorescein at 494 nm (~70,000 cm⁻¹M⁻¹).

-

Visualizations

Molecular Structure and Functional Components

Caption: Molecular components of this compound.

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with this compound.

Reaction with an NHS-Ester Activated Protein

Caption: Reaction of this compound with an NHS-ester.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound, HCl salt, 1807539-04-3 | BroadPharm [broadpharm.com]

- 4. This compound | CAS:1807539-04-3 | AxisPharm [axispharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. This compound | C29H31N3O8S | CID 91757932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]

Fluorescein-PEG3-Amine in Biotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG3-Amine is a versatile heterobifunctional molecule that combines the bright green fluorescence of fluorescein with the benefits of a polyethylene glycol (PEG) linker and a reactive primary amine. This unique combination of properties makes it a valuable tool in a wide range of biotechnological applications, from fluorescent labeling of biomolecules to its integral role as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). The fluorescein moiety provides a readily detectable fluorescent signal, while the hydrophilic triethylene glycol (PEG3) spacer enhances water solubility, reduces steric hindrance, and minimizes immunogenicity of the labeled biomolecule.[1] The terminal primary amine allows for covalent conjugation to various functional groups on target molecules, enabling precise and stable labeling. This guide provides a comprehensive overview of the applications, experimental protocols, and key data associated with this compound.

Core Properties and Quantitative Data

This compound is characterized by its distinct physicochemical and fluorescent properties, which are summarized in the table below. Understanding these parameters is crucial for designing and optimizing experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₁N₃O₈S | [1] |

| Molecular Weight | 581.64 g/mol | [1] |

| Excitation Maximum (λex) | 494 nm | [1] |

| Emission Maximum (λem) | 517 nm | [1] |

| Appearance | Orange Solid | |

| Solubility | Soluble in DMSO, DMF, and water | |

| Purity | ≥95% (typically analyzed by HPLC) | |

| Storage Conditions | -20°C, protected from light and moisture | [2] |

Applications in Biotechnology

The unique structure of this compound lends itself to a variety of applications in biotechnology and drug development.

Fluorescent Labeling of Biomolecules

The primary application of this compound is the fluorescent labeling of proteins (including antibodies), peptides, and nucleic acids. The primary amine group can be readily conjugated to various functional groups, most commonly carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters), to form stable amide bonds. Labeled biomolecules can then be used in a multitude of downstream applications.

-

Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.

-

Flow Cytometry: Identify and quantify specific cell populations based on the expression of cell surface or intracellular markers labeled with fluorescein.[1]

-

Immunoassays: Develop sensitive detection methods such as fluorescent ELISAs.[3]

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] this compound can serve as a fluorescent and flexible linker in the synthesis of PROTACs.[2] The PEG3 component provides the necessary spacing and solubility for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase), while the fluorescein tag can be used to track the PROTAC's cellular uptake and distribution.[1]

Probes for Studying Molecular Interactions

By conjugating this compound to a specific ligand or substrate, it can be used as a probe to study molecular interactions. Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be employed to investigate binding events and conformational changes in real-time.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of an Antibody with this compound via NHS Ester Chemistry

This protocol describes the conjugation of this compound to an antibody that has been activated with an NHS ester.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the Reaction Buffer at a concentration of 2-5 mg/mL. If the antibody is already in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Reaction Buffer.

-

-

Activation of Carboxylic Acids on the Antibody (if necessary):

-

This step is for antibodies where surface carboxyl groups will be activated for reaction with the amine of this compound.

-

Dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

Add a 10-20 fold molar excess of EDC and NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-